
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is an organic compound characterized by a nitro group, a phenyl group, and a pyridin-1-ol structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol typically involves the condensation of 4-nitropyridine-2-amine with benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
科学的研究の応用
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions within biological systems, while the phenyl and pyridin-1-ol moieties may facilitate binding to target proteins.
類似化合物との比較
4-Nitro-2-(phenylimino)pyridine: Lacks the hydroxyl group present in (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol.
2-(Phenylimino)pyridin-1-ol: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
4-Nitro-2-(phenylamino)pyridine: Contains an amino group instead of the imino group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylimino group attached to a pyridin-1-ol structure. This combination of functional groups imparts distinct chemical properties and potential for diverse applications in various fields.
特性
CAS番号 |
75291-49-5 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC名 |
1-hydroxy-4-nitro-N-phenylpyridin-2-imine |
InChI |
InChI=1S/C11H9N3O3/c15-13-7-6-10(14(16)17)8-11(13)12-9-4-2-1-3-5-9/h1-8,15H |
InChIキー |
HHYDXEINUGEYHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C2C=C(C=CN2O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


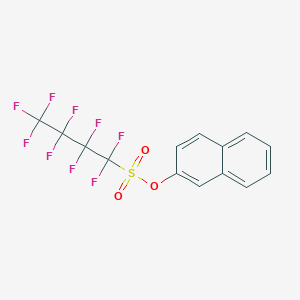
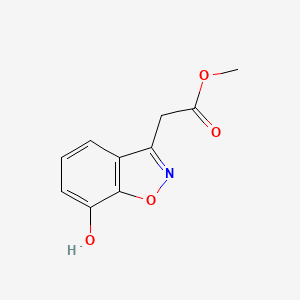
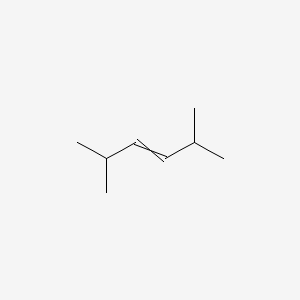
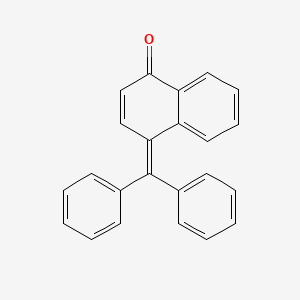
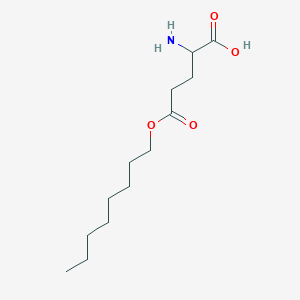
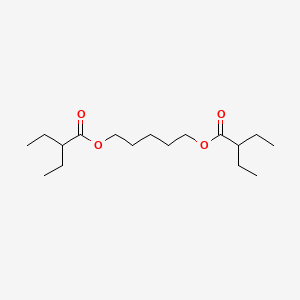
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
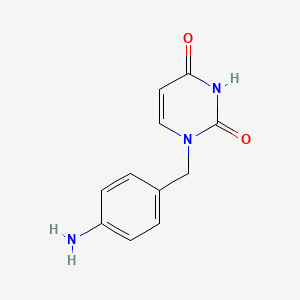
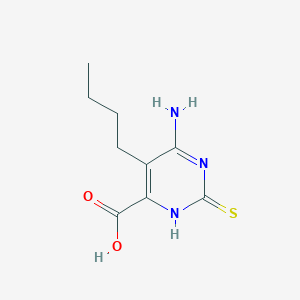
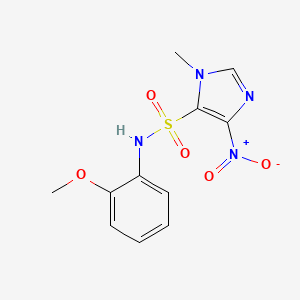
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
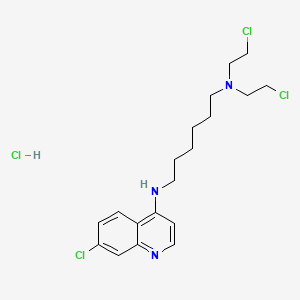
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
